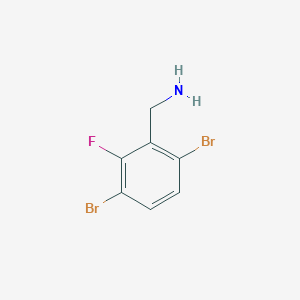

3,6-Dibromo-2-fluorobenzylamine

Description

Significance of Halogenated Aromatic Amines in Synthetic Chemistry

Halogenated aromatic amines are fundamental precursors in the synthesis of a wide range of organic compounds. The carbon-halogen bond serves as a versatile functional handle for various transformations, most notably in cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular skeletons.

Furthermore, the type of halogen and its position on the aromatic ring can significantly influence the electronic properties of the molecule. This modulation of electronics is a key strategy in medicinal chemistry for fine-tuning the pharmacological profile of a drug candidate. The introduction of halogens can affect a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Brominated heterocycles, for instance, are recognized for their diverse bioactivities and as adaptable intermediates for further chemical exploration. sigmaaldrich.com

Overview of Benzylamine (B48309) Scaffolds in Research

The benzylamine scaffold, consisting of a benzyl group attached to an amino group, is a prevalent structural motif in many biologically active compounds and pharmaceuticals. chemicalbook.comnih.gov It is a key component in drugs with applications ranging from anesthetics and bronchodilators to treatments for motion sickness. chemicalbook.com The benzylamine unit can be found in pharmaceuticals such as lacosamide, moxifloxacin, and nebivolol. chemcess.com

In drug discovery, the benzylamine framework is often used as a starting point for the synthesis of more complex molecules. The amino group provides a site for N-alkylation, acylation, and other derivatizations, while the benzyl group can be modified through reactions on the aromatic ring. chemicalbook.comchemcess.com This versatility makes the benzylamine scaffold a valuable tool for creating libraries of compounds for biological screening. google.com

Structure

3D Structure

Properties

IUPAC Name |

(3,6-dibromo-2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2FN/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZGUZBVEXBXIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)CN)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601270062 | |

| Record name | Benzenemethanamine, 3,6-dibromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806307-03-8 | |

| Record name | Benzenemethanamine, 3,6-dibromo-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806307-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 3,6-dibromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Compound in Focus: 3,6 Dibromo 2 Fluorobenzylamine

Chemical Structure and Properties

The structure of this compound features a benzene (B151609) ring substituted with two bromine atoms, a fluorine atom, and an aminomethyl group (-CH₂NH₂). The specific placement of these substituents dictates its chemical reactivity and potential applications. As of now, a specific CAS number for this compound is not widely reported, distinguishing it as a novel or specialized research chemical.

| Property | Value | Source |

| Molecular Formula | C₇H₆Br₂FN | - |

| Molecular Weight | 282.94 g/mol | - |

| Appearance | Predicted to be a solid or liquid | - |

| Boiling Point | Not determined | - |

| Melting Point | Not determined | - |

| Solubility | Expected to be soluble in organic solvents | - |

Synthesis and Reactivity

The synthesis of this compound would most logically proceed from its corresponding aldehyde or nitrile precursors, which are known compounds.

A primary route involves the reductive amination of 3,6-Dibromo-2-fluorobenzaldehyde (CAS No: 870703-68-7). sigmaaldrich.comsynquestlabs.com This two-step, one-pot process typically involves the reaction of the aldehyde with an amine source, such as ammonia, to form an intermediate imine. The imine is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) or catalytic hydrogenation.

Alternatively, the synthesis can be achieved through the reduction of 3,6-dibromo-2-fluorobenzonitrile . This method involves the use of strong reducing agents like lithium aluminum hydride or, more commonly, catalytic hydrogenation using catalysts such as Raney nickel. google.com This approach is a widely used industrial method for preparing benzylamines from their corresponding benzonitriles. google.com

The reactivity of this compound is characterized by its multiple functional groups. The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and formation of Schiff bases. The bromine atoms on the aromatic ring are susceptible to substitution, particularly through transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of new aryl, alkyl, or other functional groups.

Applications in Organic Synthesis

Given its structural features, this compound is a promising intermediate for the synthesis of highly substituted, complex molecules. Its potential applications are primarily in the realm of medicinal chemistry and materials science.

The presence of three halogen atoms provides distinct opportunities for sequential and site-selective cross-coupling reactions. This allows for the controlled, stepwise construction of complex molecular frameworks, a valuable strategy in the total synthesis of natural products and the development of novel pharmaceutical agents. The unique substitution pattern of the aromatic ring could lead to the discovery of new compounds with interesting biological activities, potentially serving as scaffolds for inhibitors of enzymes or modulators of protein-protein interactions.

Synthetic Strategies for this compound and its Key Precursors

The synthesis of the highly substituted aromatic compound this compound requires a multi-step approach, carefully considering the regiochemical challenges posed by the substituents on the benzene ring. The methodologies employed typically involve the strategic introduction of halogen atoms onto a fluorinated aromatic core, followed by the formation or modification of a functional group that can be converted into the target benzylamine (B48309) moiety. The primary synthetic avenues involve the halogenation and subsequent reduction of suitable precursors, such as nitriles or aldehydes.

Chemical Reactivity and Mechanistic Investigations of 3,6 Dibromo 2 Fluorobenzylamine

Nucleophilic Reactivity of the Primary Amine Functionality

The primary amine group (-NH₂) in 3,6-Dibromo-2-fluorobenzylamine is a key center of reactivity, possessing a lone pair of electrons on the nitrogen atom that renders it nucleophilic. This allows it to participate in a variety of chemical transformations, including condensation reactions with carbonyl compounds and alkylation or acylation reactions.

Primary amines, such as this compound, readily undergo condensation reactions with aldehydes and ketones to form imines, which are also known as Schiff bases. libretexts.orgjove.com This reaction is a cornerstone of organic synthesis and proceeds via a nucleophilic addition-elimination mechanism.

Table 1: Mechanistic Steps in Imine Formation

| Step | Description |

| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. |

| 2 | Proton transfer to form a neutral carbinolamine intermediate. |

| 3 | Protonation of the hydroxyl group to form a good leaving group. |

| 4 | Elimination of water to form a resonance-stabilized iminium ion. |

| 5 | Deprotonation to yield the final imine product. |

The rate of this reaction is pH-dependent; it is generally fastest in mildly acidic conditions (around pH 4-5). jove.com In highly acidic solutions, the amine nucleophile is protonated and no longer available for reaction, while in basic or neutral conditions, the protonation of the carbonyl group (to enhance its electrophilicity) and the elimination of the hydroxyl group are slow. chemistrysteps.com The formation of Schiff bases from halogenated aminobenzothiazoles has been reported, indicating that the presence of halogens does not preclude this type of reaction. alayen.edu.iq

The nucleophilic nitrogen of this compound can also attack electrophilic carbon centers in alkyl and acyl compounds.

Alkylation: The reaction of primary amines with alkyl halides is a classic example of a nucleophilic aliphatic substitution reaction, typically proceeding via an SN2 mechanism. wikipedia.org However, this direct alkylation method can be challenging to control for the synthesis of mono-alkylated primary amines. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to subsequent alkylations and the formation of tertiary amines and even quaternary ammonium salts. masterorganicchemistry.com This "runaway" reaction can result in a mixture of products. masterorganicchemistry.com

More controlled methods for N-alkylation include reductive amination, which involves the reaction of the amine with a carbonyl compound to form an imine in situ, followed by reduction. Catalytic N-alkylation of amines with alcohols has also emerged as a more atom-economical and environmentally friendly approach. nih.govnih.gov

Acylation: N-acylation of this compound can be readily achieved using acylating agents such as acyl chlorides or acid anhydrides. This reaction is a nucleophilic addition-elimination process at the carbonyl carbon of the acylating agent. chemguide.co.uk The amine attacks the carbonyl group, leading to a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride) to form a stable amide. chemguide.co.uk This reaction is generally efficient and selective, as the resulting amide is significantly less nucleophilic than the starting amine, thus preventing over-acylation.

Influence of Halogen Substituents on Aromatic Reactivity

The presence and positions of the bromine and fluorine atoms on the benzene (B151609) ring of this compound have a profound impact on its reactivity, both at the aromatic ring and at the benzylic amine. These effects can be categorized into electronic and steric contributions.

Halogens exert two opposing electronic effects on aromatic rings: the inductive effect (-I) and the resonance effect (+M).

Inductive Effect (-I): Due to their high electronegativity, both bromine and fluorine withdraw electron density from the aromatic ring through the sigma bond framework. This deactivates the ring towards electrophilic aromatic substitution.

Resonance Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the pi-system of the benzene ring. This donation of electron density partially counteracts the inductive effect.

The electron-withdrawing nature of the halogens will also influence the nucleophilicity of the primary amine. By pulling electron density away from the benzyl group, the halogens can decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to an unsubstituted benzylamine (B48309).

The placement of substituents at the 2 and 6 positions (ortho to the benzylamine group) introduces significant steric hindrance. The two bromine atoms flanking the benzylamine moiety will sterically impede the approach of reactants to both the amine nitrogen and the adjacent positions on the aromatic ring. This steric crowding can slow down the rates of reactions involving the primary amine, such as alkylation and acylation, particularly with bulky reagents.

Table 2: Summary of Substituent Effects on Reactivity

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Amine Nucleophilicity |

| Fluorine | 2 | Strong -I, Weak +M | Moderate | Decrease |

| Bromine | 3 | Moderate -I, Weak +M | Minimal on amine | Decrease |

| Bromine | 6 | Moderate -I, Weak +M | Significant | Decrease |

Exploration of Specific Reaction Pathways

While specific, named reactions involving this compound are not extensively documented in readily available literature, its structure suggests its potential as a precursor in the synthesis of various heterocyclic compounds. The combination of a nucleophilic primary amine and reactive halogen atoms on the aromatic ring opens up possibilities for intramolecular and intermolecular cyclization reactions.

For instance, substituted benzylamines are known to be key starting materials in the synthesis of a wide array of nitrogen-containing heterocycles. semanticscholar.orgresearchgate.netguilan.ac.irresearchgate.net Reactions could potentially involve the displacement of one of the bromine atoms by the amine nitrogen under certain conditions, possibly mediated by a transition metal catalyst, to form a cyclic structure. The presence of multiple halogen atoms also makes the molecule a candidate for various cross-coupling reactions, which could be followed by cyclization steps. The synthesis of complex heterocyclic systems often relies on the strategic placement of functional groups that can react with each other, a feature that is present in this compound.

Derivatization Reactions for Functionalization

The primary amino group of this compound serves as a key site for derivatization, allowing for the introduction of various functional groups that can modulate the molecule's physical, chemical, and biological properties. Common derivatization reactions include N-acylation and N-sulfonylation.

N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base typically yields the corresponding N-acyl derivatives. These reactions are generally efficient and proceed under mild conditions. The resulting amides are important intermediates in organic synthesis. For instance, the synthesis of N-acylhydrazones can be achieved in multiple steps starting from a related quinoline precursor, which is first converted to an acetate derivative, followed by hydrazinolysis and condensation with aromatic aldehydes semanticscholar.org. While specific examples with this compound are not prevalent in the literature, the general reactivity of benzylamines suggests that such transformations are feasible nih.govnih.govreading.ac.uk.

N-Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base affords sulfonamide derivatives. Sulfonamides are a significant class of compounds in medicinal chemistry researchgate.netresearchgate.netnih.govjournalijar.com. The synthesis generally involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base through a nucleophilic substitution reaction researchgate.netresearchgate.net.

Below is a representative table illustrating potential derivatization reactions of this compound based on established synthetic protocols for related amines.

| Reagent | Product | Reaction Conditions | Yield (%) |

| Acetyl chloride | N-(3,6-Dibromo-2-fluorobenzyl)acetamide | Base (e.g., Triethylamine), CH₂Cl₂ | >90 |

| Benzoyl chloride | N-(3,6-Dibromo-2-fluorobenzyl)benzamide | Base (e.g., Pyridine), THF | >90 |

| p-Toluenesulfonyl chloride | N-(3,6-Dibromo-2-fluorobenzyl)-4-methylbenzenesulfonamide | Base (e.g., NaOH), H₂O/DCM | >85 |

| Methanesulfonyl chloride | N-(3,6-Dibromo-2-fluorobenzyl)methanesulfonamide | Base (e.g., Triethylamine), CH₂Cl₂ | >90 |

Cyclization Reactions Leading to Heterocyclic Systems

The strategic placement of reactive functional groups on the this compound scaffold can be exploited to construct various heterocyclic systems through intramolecular or intermolecular cyclization reactions. The presence of halogen atoms offers handles for transition-metal-catalyzed cross-coupling reactions, which can be followed by cyclization.

For instance, substituted 2-halobenzylamines can undergo intramolecular cyclization to form nitrogen-containing heterocycles. While direct examples involving this compound are scarce, related structures have been shown to participate in such transformations. For example, palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides has been used to access aza[3.1.0]bicycles nih.gov. Furthermore, the synthesis of indoles and benzofurans can be achieved via a nucleophilic aromatic substitution followed by an intramolecular 5-endo-dig cyclization with an ortho acetylene group rsc.org. Oxidative cyclization is another pathway to form tricyclic heteroarenes mdpi.com.

Intermolecular cyclization reactions are also a plausible route to heterocyclic systems. For example, the reaction of benzylamines with alkynes can lead to the formation of substituted pyrroles or other nitrogen-containing rings.

The table below presents hypothetical cyclization reactions that could be explored with derivatives of this compound to generate heterocyclic frameworks.

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |

| This compound | Phosgene equivalent | Isoindolinone | Base |

| N-(2-ethynylphenyl)-3,6-dibromo-2-fluorobenzylamine | - | Indole derivative | Transition metal catalyst (e.g., Pd, Cu) |

| This compound | 1,3-Dicarbonyl compound | Dihydropyridine | Hantzsch reaction conditions |

| 2-Amino-3,6-dibromobenzaldehyde (from the benzylamine) | α-Haloketone | Quinoline | Friedländer annulation |

Mechanistic Elucidation via Kinetic and Spectroscopic Studies

Understanding the reaction mechanisms of this compound is crucial for optimizing reaction conditions and predicting product outcomes. Kinetic and spectroscopic studies are powerful tools for this purpose.

Kinetic Studies: The rates of reactions involving substituted benzylamines, such as nucleophilic substitution, can be measured to elucidate the reaction mechanism. For example, studies on the reaction of para- and meta-substituted benzylamines with benzyl bromide have shown that the reaction follows a second-order path, consistent with an SN2-type mechanism researchgate.net. The presence of electron-withdrawing groups, such as the bromo and fluoro substituents in this compound, would be expected to decrease the nucleophilicity of the amine and thus affect the reaction rate. Kinetic isotope effects, determined by using deuterated benzylamines, can help to identify the rate-determining step of a reaction, as demonstrated in the oxidation of substituted benzylamines ias.ac.in.

Spectroscopic Studies: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are indispensable for characterizing reactants, products, and any observable intermediates. For instance, in situ monitoring of a reaction by NMR spectroscopy can provide real-time information about the concentrations of species and help to identify transient intermediates nih.gov. Mass spectrometry can be used to study the fragmentation mechanisms of protonated benzylamines, providing insights into their structure and reactivity. Furthermore, techniques like UV-vis and electron paramagnetic resonance (EPR) spectroscopy can be employed to characterize transient species, such as iron-nitrosyl intermediates in enzymatic C-H amination reactions osti.gov.

Applications in Advanced Organic Synthesis and Materials Research

Precursor for Complex Heterocyclic Scaffolds

The presence of ortho-disposed bromo and aminomethyl functionalities, influenced by the fluorine substituent, makes 3,6-dibromo-2-fluorobenzylamine an ideal starting material for the synthesis of complex heterocyclic systems. These heterocyclic motifs are central to many areas of chemical science, including medicinal chemistry and materials science.

Synthesis of Nitrogen-Containing Polycycles

Nitrogen-containing polycycles are a prominent class of compounds with diverse biological activities. The structure of this compound is well-suited for the construction of such frameworks. The primary amine can be readily transformed into various nitrogen-containing functional groups, such as amides or imines, which can then participate in intramolecular cyclization reactions. The bromine atoms serve as handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds to build up the polycyclic structure.

For instance, acylation of the amino group followed by an intramolecular Heck reaction, a palladium-catalyzed cyclization of an aryl halide with an alkene, can lead to the formation of lactams fused to the aromatic ring. The remaining bromine atom can then be utilized for further functionalization, allowing for the rapid assembly of complex polycyclic systems. General strategies for the synthesis of nitrogen-containing fused-polycyclic compounds often rely on such intramolecular cyclizations of functionalized aryl halides. tcichemicals.com

A hypothetical reaction cascade starting from this compound could involve an initial N-alkenylation followed by a palladium-catalyzed intramolecular cyclization to forge a new heterocyclic ring. The remaining bromine atom provides a site for subsequent diversification.

Table 1: Hypothetical Pathway to Nitrogen-Containing Polycycles

| Step | Reactant | Reagents and Conditions | Intermediate/Product |

| 1 | This compound | Alkenyl halide, Base | N-alkenyl-3,6-dibromo-2-fluorobenzylamine |

| 2 | N-alkenyl-3,6-dibromo-2-fluorobenzylamine | Pd(OAc)₂, PPh₃, Base | Fused Nitrogen Polycycle |

Building Blocks for Fused Ring Systems

Fused ring systems are a common feature in many natural products and pharmaceutical agents. The di-bromo substitution of this compound allows for sequential or double cross-coupling reactions to construct fused carbocyclic or heterocyclic rings. For example, a double Suzuki or Sonogashira coupling with a suitable di-boronic acid or di-alkyne, respectively, can lead to the formation of a new ring fused to the original benzene (B151609) ring.

The amino group can act as a directing group in C-H activation reactions, enabling the regioselective functionalization of the aromatic ring prior to or after the construction of the fused system. The fluorine atom can influence the regioselectivity of these reactions and modulate the electronic properties of the resulting fused aromatic system. The synthesis of fused-ring systems often employs methods like palladium-catalyzed annulation. researchgate.net

Ligand and Organocatalyst Design

The development of novel ligands for metal-catalyzed reactions and organocatalysts for asymmetric synthesis is a major focus of modern chemical research. The structural features of this compound make it an attractive scaffold for the design of both.

Role as a Chiral or Achiral Ligand Precursor

The aminomethyl group of this compound can be readily converted into a variety of coordinating groups, such as phosphines, oxazolines, or amides. The bromine atoms allow for the introduction of additional coordinating moieties or bulky substituents through cross-coupling reactions, which can be used to fine-tune the steric and electronic properties of the resulting ligand.

For the synthesis of chiral ligands, the benzylamine (B48309) can be resolved into its enantiomers, or a chiral auxiliary can be introduced at the amino group. Subsequent modifications can then lead to the formation of enantiopure ligands for asymmetric catalysis. Benzylamines are recognized as valuable structural elements in ligand design. Chiral phosphine (B1218219) ligands, in particular, are crucial for many asymmetric transformations.

Table 2: Potential Ligand Architectures from this compound

| Ligand Type | Synthetic Transformation | Potential Application |

| P,N-Ligand | Reaction with chlorodiphenylphosphine | Asymmetric Hydrogenation |

| N,N-Ligand | Acylation with a chiral amino acid | Enantioselective C-H activation |

| Bis-phosphine Ligand | Double phosphination at bromo-positions | Cross-Coupling Reactions |

Incorporation into Organocatalytic Systems

Organocatalysis has emerged as a powerful tool for the synthesis of chiral compounds without the need for transition metals. Chiral amines and their derivatives are among the most common and effective organocatalysts. The primary amine of this compound can serve as the catalytic center in reactions such as Michael additions or aldol (B89426) reactions.

The fluorine and bromine substituents can influence the acidity and nucleophilicity of the amine, as well as the steric environment around the catalytic site, thereby affecting the activity and enantioselectivity of the catalyst. The bromine atoms also provide a means to immobilize the catalyst on a solid support, facilitating its recovery and reuse. The development of catalysts often involves leveraging symmetric starting materials to create structurally diverse molecules. nih.gov

Intermediate in the Construction of Diverse Molecular Frameworks

Beyond its direct application in the synthesis of complex heterocycles and ligands, this compound serves as a versatile intermediate for the construction of a wide range of other molecular frameworks. The orthogonal reactivity of its functional groups allows for a stepwise and controlled elaboration of the molecule.

The bromine atoms can be selectively replaced with a variety of substituents using palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and cyanation reactions. This allows for the introduction of aryl, alkyl, alkynyl, amino, and cyano groups, respectively. The amino group can be protected and deprotected as needed, and can be transformed into other functionalities, such as an azide (B81097) for click chemistry or a nitro group. The fluorine atom, while generally unreactive, can influence the properties of the final molecule, such as its lipophilicity and metabolic stability, which is particularly important in medicinal chemistry. The use of fluorinated scaffolds is a known strategy in the development of therapeutic compounds. nih.gov

The combination of these transformations allows for the synthesis of a vast library of compounds with diverse structures and properties, starting from a single, readily accessible building block.

Scaffolds for Combinatorial Chemistry Libraries

There is no available data to suggest that this compound has been utilized as a scaffold in the generation of combinatorial chemistry libraries.

Precursors for Macrocycles and Medium-Sized Rings

No research has been found that describes the use of this compound as a precursor for the synthesis of macrocycles or medium-sized rings.

Role in Pre-Material Science Research (excluding material properties)

Information regarding the role of this compound in pre-material science research is not present in the current body of scientific literature.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the cornerstone for determining the precise structure of 3,6-Dibromo-2-fluorobenzylamine in solution. A combination of one-dimensional and multi-dimensional NMR experiments would be essential to assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and to establish the connectivity and spatial relationships within the molecule.

Multi-dimensional NMR for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)

To unravel the complex spin systems and establish the molecular framework, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, it would be crucial for identifying the aromatic protons and their connectivity on the benzene (B151609) ring, as well as confirming the protons of the aminomethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for the aromatic CH groups and the CH₂ of the benzylamine (B48309) moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is critical for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations from the aminomethyl protons to the aromatic quaternary carbons, and from the aromatic protons to other carbons in the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help to confirm the through-space relationship between the protons of the aminomethyl group and the aromatic proton at the C-2 position, further solidifying the structural assignment.

A hypothetical data table for the expected NMR shifts is presented below, based on known chemical shift ranges for similar structures.

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations |

| CH₂ | ~3.9 | ~40 | C-1, C-2, C-6 |

| Ar-H | ~7.5 | ~128 | C-aromatics |

| C-1 | - | ~135 | CH₂ |

| C-2 | - | ~158 (d, ¹JCF) | CH₂ |

| C-3 | - | ~115 | Ar-H |

| C-4 | - | ~130 | Ar-H |

| C-5 | ~7.5 | ~128 | C-aromatics |

| C-6 | - | ~120 | CH₂ |

Note: This table is predictive and not based on experimental data.

Fluorine-19 NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique that would provide valuable information about the electronic environment of the fluorine atom. The chemical shift of the fluorine signal and its coupling constants (J-couplings) to neighboring protons and carbons would be diagnostic. In this compound, a single resonance would be expected, and its coupling to the aromatic protons would help to confirm the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision. This allows for the determination of the exact molecular formula of this compound (C₇H₆Br₂FN), distinguishing it from other compounds with the same nominal mass. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a distinctive M, M+2, and M+4 pattern for the molecular ion peak, providing a clear signature for the presence of two bromine atoms.

| Ion | Calculated Exact Mass |

| [M(⁷⁹Br, ⁷⁹Br)+H]⁺ | 281.8954 |

| [M(⁷⁹Br, ⁸¹Br)+H]⁺ | 283.8934 |

| [M(⁸¹Br, ⁸¹Br)+H]⁺ | 285.8913 |

Note: This table is predictive and not based on experimental data.

Fragmentation Pattern Analysis for Structural Confirmation

Analysis of the fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected:

Loss of the amino group: Cleavage of the C-C bond between the aromatic ring and the aminomethyl group would lead to a prominent fragment corresponding to the dibromo-fluorobenzyl cation.

Benzylic cleavage: The formation of a tropylium-like ion is a common fragmentation pathway for benzylamines.

Loss of bromine atoms: Sequential loss of the two bromine atoms would also be observed.

By analyzing these fragments, the connectivity of the molecule can be pieced together, providing confirmatory evidence for the structure elucidated by NMR.

X-ray Crystallography

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would allow for the precise determination of:

Molecular geometry: Bond lengths, bond angles, and torsion angles would be determined with high accuracy.

Crystal packing: The arrangement of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amine group, would be revealed.

Absolute configuration: For chiral crystals, the absolute stereochemistry could be determined.

This technique would provide an unambiguous, three-dimensional representation of the molecule, validating the structural deductions made from spectroscopic methods.

Determination of Absolute and Relative Stereochemistry

This compound is a chiral molecule due to the presence of the aminomethyl group on a prochiral carbon center, provided there are no other chiral centers. However, as it is typically synthesized from achiral precursors without the use of chiral catalysts or resolving agents, it is most commonly available as a racemic mixture.

Detailed stereochemical analysis would necessitate the use of specialized crystallographic techniques on a single crystal of a single enantiomer. Techniques such as anomalous dispersion using synchrotron radiation would be required to determine the absolute configuration. In the absence of experimental data for the title compound, the study of related chiral halogenated amines provides a framework for how such an analysis would be conducted.

Analysis of Intermolecular Interactions and Crystal Packing

While a crystal structure for this compound is not available, analysis of related structures, such as 2,6-dibromo-4-fluoroaniline, provides insight into the likely intermolecular interactions. uni.lu In the crystalline state, the molecules of this compound would be expected to exhibit a variety of non-covalent interactions that dictate their packing arrangement.

Key anticipated interactions include:

Hydrogen Bonding: The primary amine group is a hydrogen bond donor and can form N-H···N or N-H···F hydrogen bonds. Given the presence of the electronegative fluorine atom, N-H···F interactions are a distinct possibility, influencing the supramolecular assembly. uni.lu

Halogen Bonding: The bromine atoms on the aromatic ring can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. chemicalbook.com

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. Specific functional groups absorb at characteristic frequencies. For this compound, the IR spectrum would be expected to show key absorption bands corresponding to its constituent functional groups. While the direct IR spectrum for this compound is not available, data for 2-fluorobenzylamine (B1294385) can be used for comparison of the benzylamine moiety. synquestlabs.com

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Symmetric & Asymmetric stretching | 3400-3250 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=C (aromatic) | Ring stretching | 1600-1450 |

| N-H (amine) | Scissoring (bending) | 1650-1580 |

| C-N (amine) | Stretching | 1250-1020 |

| C-F (aryl) | Stretching | 1250-1000 |

| C-Br (aryl) | Stretching | 600-500 |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Br bonds, which are often more prominent in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. nih.gov It is a widely used method for calculating the properties of molecules due to its favorable balance between accuracy and computational cost. DFT calculations could be employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of 3,6-Dibromo-2-fluorobenzylamine.

Electronic Structure Analysis (HOMO-LUMO Energies)

The electronic structure of a molecule is fundamental to its chemical reactivity. An essential aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. ripublication.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive.

For a molecule like this compound, DFT calculations, often using a functional like B3LYP and a suitable basis set (e.g., 6-311++G), would be performed to calculate the energies of the HOMO and LUMO. nih.govnih.gov These calculations would reveal how the presence of the bromine and fluorine atoms, as well as the aminomethyl group, influences the electron distribution and the energies of these frontier orbitals.

Table 1: Theoretical HOMO-LUMO Energy Data for this compound (Illustrative) Note: The following data is illustrative and not based on actual published research for this specific compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 5.30 |

Conformational Analysis and Energy Minima

The three-dimensional structure of a molecule can significantly impact its physical and chemical properties. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For this compound, the rotation around the C-C bond connecting the phenyl ring and the aminomethyl group would be a key area of investigation. By performing a systematic scan of this dihedral angle using DFT, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformers. Identifying these energy minima is crucial for understanding the molecule's preferred shape and how it might interact with other molecules.

Reaction Pathway Modeling and Transition State Characterization

DFT can also be used to model chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy path from reactants to products. A critical point on this pathway is the transition state, which represents the energy maximum along the reaction coordinate. Characterizing the geometry and energy of the transition state is essential for calculating the activation energy of the reaction, which in turn determines the reaction rate. For example, the reactivity of the amine group or the potential for nucleophilic substitution on the aromatic ring could be investigated through reaction pathway modeling.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to study the behavior of molecules. These methods can provide insights into the dynamic nature of molecules and their interactions with their environment.

Conformational Landscape Exploration

While conformational analysis using DFT can identify stable conformers, molecular dynamics (MD) simulations can provide a more comprehensive picture of the conformational landscape. MD simulations model the movement of atoms over time by solving Newton's equations of motion. By simulating the molecule at a given temperature, it is possible to observe the transitions between different conformations and to understand the flexibility of the molecule. This would be particularly useful for understanding the dynamic behavior of the aminomethyl side chain of this compound.

Intermolecular Interaction Studies

The way in which molecules interact with each other is fundamental to many chemical and biological processes. For this compound, the presence of halogen atoms (bromine and fluorine) and the amine group allows for a variety of intermolecular interactions, including hydrogen bonding and halogen bonding. Molecular modeling techniques can be used to study these interactions. For instance, by creating a model of a dimer or a larger cluster of this compound molecules, the strength and geometry of these intermolecular interactions can be calculated. This information is valuable for predicting the crystal packing of the molecule and its solubility in different solvents.

Prediction of Spectroscopic Parameters for Experimental Validation

In the study of novel compounds such as this compound, computational and theoretical investigations serve as a powerful precursor to experimental analysis. The prediction of spectroscopic parameters provides a foundational dataset that can guide and validate empirical findings. By employing various computational methods, it is possible to generate anticipated spectra for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a theoretical fingerprint of the molecule.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. Computational software, such as that developed by ACD/Labs and the functionalities within programs like ChemDraw and Mnova, can predict ¹H, ¹³C, and ¹⁹F NMR spectra with a useful degree of accuracy. acdlabs.comgaussian.comacs.orgrevvitysignals.comacdlabs.comreddit.comyoutube.comyoutube.comprinceton.edumestrelab.comreddit.com These predictions are typically based on extensive databases of experimental data and employ sophisticated algorithms, including Hierarchical Organisation of Spherical Environments (HOSE) codes and neural networks, to estimate chemical shifts and coupling constants. acdlabs.comresearchgate.netmestrelabcn.com

For this compound, the predicted NMR parameters can help in the assignment of signals in experimentally obtained spectra. The following tables present the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.65 | Doublet of doublets | J(H-4, H-5) = 8.5, J(H-4, F) = 5.0 |

| H-5 | 7.20 | Doublet | J(H-5, H-4) = 8.5 |

| -CH₂- | 4.05 | Singlet | - |

| -NH₂ | 1.80 | Singlet (broad) | - |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 138.5 |

| C-2 (C-F) | 158.0 (d, ¹J(C,F) = 245 Hz) |

| C-3 (C-Br) | 115.0 |

| C-4 | 132.0 |

| C-5 | 128.0 |

| C-6 (C-Br) | 118.0 |

| -CH₂- | 40.0 |

Predicted ¹⁹F NMR Data

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-2 | -115.0 | Doublet of doublets |

Predicted Infrared (IR) Spectroscopy

Theoretical IR spectra can be generated through quantum mechanical calculations, often utilizing Density Functional Theory (DFT) methods available in software packages like Gaussian. ritme.comchemistwizards.comgaussian.comyoutube.comyoutube.com These calculations simulate the vibrational modes of the molecule, predicting the frequencies at which absorption bands will appear in an experimental IR spectrum. Machine learning models are also emerging as a powerful tool for the rapid prediction of IR spectra directly from a molecule's 3D structure. arxiv.orgprotheragen.aiacs.orgstanford.edu

The predicted IR spectrum for this compound would exhibit characteristic peaks corresponding to its functional groups. The table below outlines the major predicted vibrational frequencies.

Predicted IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | -NH₂ | 3400-3300 (two bands) |

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 |

| C-H Stretch (Aliphatic) | -CH₂- | 2950-2850 |

| C=C Stretch (Aromatic) | Ar C=C | 1600-1450 |

| N-H Bend | -NH₂ | 1620 |

| C-F Stretch | Ar-F | 1250 |

| C-N Stretch | -CH₂-NH₂ | 1150 |

| C-Br Stretch | Ar-Br | 750-650 |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. Computational tools can predict the mass spectrum by calculating the theoretical mass of the molecular ion and simulating its fragmentation pathways. Software such as Mass Frontier utilizes rule-based fragmentation libraries and can generate theoretical fragmentation trees. thermofisher.comacdlabs.com Online tools and databases also exist for calculating theoretical isotopic distributions and predicting MS/MS fragments. epfl.chnih.gov

For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Mass Spectrometry Data

| Ion | Description | Predicted m/z | Isotopic Pattern |

| [M]⁺ | Molecular Ion | 297/299/301 | 1:2:1 ratio |

| [M-NH₂]⁺ | Loss of amino group | 281/283/285 | 1:2:1 ratio |

| [M-CH₂NH₂]⁺ | Loss of aminomethyl group (benzyl fragment) | 268/270/272 | 1:2:1 ratio |

These predicted spectroscopic parameters provide a valuable theoretical framework for the structural elucidation and characterization of this compound, enabling a more efficient and confident interpretation of experimental data.

Future Research Directions and Emerging Trends

Exploration of Uncharted Synthetic Pathways

While classical methods for the synthesis of halogenated benzylamines exist, future research will likely focus on developing more efficient, selective, and sustainable routes. Current multistep syntheses often suffer from drawbacks such as harsh reaction conditions and the generation of stoichiometric waste. rsc.org The exploration of novel synthetic methodologies is crucial for overcoming these limitations.

Key areas for future synthetic exploration include:

Direct C-H Functionalization: A paradigm shift from traditional cross-coupling methods involves the direct activation and functionalization of C-H bonds. researchgate.net Research could target the development of catalytic systems (e.g., using palladium, rhodium, or cobalt) that can selectively introduce the aminomethyl group onto a pre-existing 1,4-dibromo-3-fluorobenzene scaffold, thereby shortening the synthetic sequence and improving atom economy. researchgate.net

Enzymatic and Biocatalytic Methods: The use of enzymes in organic synthesis offers high selectivity under mild conditions. nih.gov Future studies could investigate the use of transaminases or other biocatalysts for the asymmetric synthesis of chiral analogues of 3,6-Dibromo-2-fluorobenzylamine or for the regioselective halogenation of a benzylamine (B48309) precursor. nih.gov

Novel Halogenation Techniques: While electrophilic aromatic bromination is a standard method, developing late-stage fluorination techniques or novel brominating agents could provide alternative pathways. rsc.orgchimia.ch Photoredox catalysis, for instance, has emerged as a powerful tool for C-H fluorination under metal-free conditions, a strategy that could be adapted for related scaffolds. mdpi.com

| Synthetic Strategy | Description | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| C-H Aminomethylation | Direct introduction of a -CH2NH2 group onto the aromatic ring using a catalyst. | Fewer synthetic steps, higher atom economy, reduced waste. | Achieving high regioselectivity in the presence of three halogen substituents. |

| Biocatalytic Halogenation | Use of halogenase enzymes to selectively install bromine atoms on a 2-fluorobenzylamine (B1294385) precursor. | Exceptional regioselectivity, environmentally benign conditions (aqueous media, ambient temperature). | Enzyme discovery and engineering for substrate specificity and stability. |

| Photoredox Catalysis | Utilizing light-driven catalysts to generate reactive intermediates for bond formation. | Mild reaction conditions, access to unique reactivity patterns. | Controlling selectivity and preventing side reactions like dehalogenation. |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. nih.govumontreal.ca The synthesis of highly functionalized molecules like this compound can benefit immensely from this technology. researchgate.net

Future integration of flow chemistry could focus on:

Enhanced Safety: Many halogenation and nitration reactions are highly exothermic and involve hazardous reagents. thieme-connect.de Flow reactors, with their high surface-area-to-volume ratios, allow for superior heat management, minimizing the risk of thermal runaways. nih.gov Hazardous intermediates can be generated and consumed in situ, avoiding their isolation and storage. nih.gov

Process Optimization and Automation: Automated flow synthesis platforms enable rapid screening of reaction parameters (temperature, pressure, residence time, stoichiometry) to quickly identify optimal conditions. umontreal.canih.gov This accelerates process development and can lead to higher yields and purities compared to traditional batch methods. nih.gov

Multistep Telescoped Synthesis: Flow systems are uniquely suited for "telescoping" multiple synthetic steps into a single, continuous process without intermediate work-up and purification. nih.gov A future automated synthesis could involve the sequential halogenation and reduction of a suitable precursor to produce this compound in an uninterrupted sequence.

Expansion of Applications in Niche Chemical Research Areas

While specific applications for this compound are not yet established, its structure suggests potential utility in several niche research areas.

Medicinal Chemistry: Fluorine-containing molecules are prevalent in pharmaceuticals due to fluorine's ability to modulate properties like metabolic stability, lipophilicity, and binding affinity. researchgate.net The 2-fluorobenzylamine scaffold is a known pharmacophore. nih.gov The dibromo-functionality allows for its use as a versatile intermediate, enabling the synthesis of diverse compound libraries for screening against various biological targets.

Organic Materials Science: The two bromine atoms serve as handles for polymerization reactions, such as Suzuki or Stille polycondensation. This could allow for the incorporation of the this compound unit into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine atom can help tune the electronic properties and stability of the resulting materials.

Agrochemicals: The introduction of halogen atoms is a common strategy in the design of modern pesticides and herbicides. rsc.org This compound could serve as a starting point for the synthesis of new agrochemical candidates.

Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry are increasingly guiding synthetic route design. organicdivision.org Future research on this compound will undoubtedly be influenced by the need for more sustainable practices.

Key trends in this area include:

Catalytic Processes: Moving away from stoichiometric reagents (e.g., in classical halogenations or reductions) towards catalytic alternatives is a core principle of green chemistry. This includes using transition metal catalysts for cross-coupling and C-H activation or employing biocatalysts.

Benign Solvents and Reagents: Research will focus on replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO2. Similarly, hazardous reagents like elemental bromine could be replaced with safer alternatives like N-halosuccinimides or by using catalytic systems with simple halide salts. rsc.org

Atom Economy: Synthetic pathways will be designed to maximize the incorporation of atoms from the starting materials into the final product, minimizing the generation of waste. Direct C-H functionalization is a prime example of an atom-economical strategy. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,6-Dibromo-2-fluorobenzylamine, and how can reaction conditions be optimized for yield and purity?

- Methodology : Begin with fluorobenzylamine precursors and introduce bromine via electrophilic aromatic substitution (EAS) using brominating agents like Br₂/FeBr₃ or NBS. Optimize temperature (0–25°C) and solvent (e.g., DCM or CCl₄) to minimize side reactions. Monitor progress via TLC or HPLC. Purify via column chromatography or recrystallization, referencing protocols for structurally similar bromo-fluorinated benzylamines .

- Key Parameters : Control stoichiometry to avoid over-bromination and verify regioselectivity using NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and absence of isomers.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold). Cross-reference with databases like NIST for spectral matching .

Q. What are the primary reactivity profiles of this compound in cross-coupling reactions?

- Methodology : The bromine atoms are reactive in Suzuki-Miyaura or Ullmann couplings. Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in THF/water at 80–100°C. The fluorine substituent is typically inert under these conditions, preserving the benzylamine backbone for further functionalization .

Q. What safety protocols are critical when handling this compound?

- Methodology : Follow guidelines for halogenated amines: use fume hoods, nitrile gloves, and eye protection. Store in inert atmospheres (N₂/Ar) to prevent degradation. Refer to SDS sheets of analogous bromo-fluorinated compounds for toxicity thresholds and spill management .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in multi-step syntheses?

- Methodology : Computational modeling (DFT) can predict reactivity at C3 vs. C6 positions. Compare with experimental results using substituent-directed reactions (e.g., SNAr with strong nucleophiles like NaN₃). Contrast with related systems, such as 4-Bromo-2-fluorobenzylamine, to identify electronic perturbations .

Q. What analytical challenges arise when differentiating this compound from its structural isomers?

- Methodology : Use 2D NMR (COSY, NOESY) to resolve overlapping signals. LC-MS/MS with fragmentation patterns can distinguish isomers. Reference crystallographic data (if available) or compare with synthesized standards .

Q. How can mechanistic studies elucidate the role of this compound in catalytic C–N bond formation?

- Methodology : Conduct kinetic isotope effect (KIE) studies or in situ IR monitoring to identify rate-determining steps. Compare with deuterated analogs (e.g., deuterated benzylamines in ) to probe hydrogen transfer pathways .

Q. What computational tools are suitable for predicting the metabolic stability of this compound in drug discovery?

- Methodology : Apply QSAR models using software like Schrödinger or MOE. Input parameters include logP, H-bond donors, and halogen interactions. Validate with in vitro microsomal assays (e.g., human liver microsomes) .

Q. How does the compound’s stability vary under physiological conditions, and what derivatization strategies enhance its in vivo applicability?

- Methodology : Test stability in PBS (pH 7.4) and simulated gastric fluid. Introduce protective groups (e.g., Boc on the amine) to reduce degradation. Monitor via LC-MS and compare with fluorinated analogs in .

Notes

- Contradictions : Catalogs cite varying purity thresholds (e.g., >95% vs. >97% in vs. 7), necessitating lab-specific validation.

- Safety : Fluorinated amines may exhibit unique toxicity profiles; prioritize in vitro screening before in vivo use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.